2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
Beschreibung
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9(11(15)16)10-5-7-14(8-6-10)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNOLMIECALJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reagents and Conditions for Boc Protection
The Boc protection of piperidine-4-carboxylic acid derivatives typically employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. A representative procedure involves dissolving piperidine-4-carboxylic acid in a mixture of aqueous sodium hydroxide (1N) and tert-butanol at 0°C, followed by slow addition of Boc anhydride. The reaction proceeds overnight at ambient temperature, yielding N-Boc-piperidine-4-carboxylic acid with quantitative efficiency.
Key parameters :
- Solvent : tert-Butanol/water mixtures (1:1 v/v)
- Base : Sodium hydroxide (1N aqueous solution)
- Temperature : 0°C initial cooling, followed by room-temperature stirring
- Yield : 100% (isolated via acid precipitation)
Hydrogenation of Unsaturated Precursors
The propanoic acid side chain is introduced via catalytic hydrogenation of α,β-unsaturated intermediates. This method avoids harsh reaction conditions and ensures stereochemical control.
Synthesis of 3-(1-(t-Butoxycarbonyl)-4-Piperidylidene)Propionic Acid
The unsaturated precursor, 3-(1-(t-butoxycarbonyl)-4-piperidylidene)propionic acid, is synthesized via Knoevenagel condensation between N-Boc-piperidine-4-carbaldehyde and malonic acid derivatives. While specific details are proprietary, analogous methods use pyridine or piperidine as catalysts in refluxing toluene.
Catalytic Hydrogenation Protocol
A mixture of 3-(1-(t-butoxycarbonyl)-4-piperidylidene)propionic acid (8.3 mmol) in ethyl acetate (20 mL) is hydrogenated at 50 psi H₂ over 10% palladium on carbon (500 mg) for 6 hours. Filtration through Celite and solvent evaporation yields this compound as a white solid.
Optimized conditions :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (5.9 wt% relative to substrate) |
| Solvent | Ethyl acetate |
| Pressure | 50 psi H₂ |
| Time | 6 hours |
| Yield | 82% |
Characterization data :
- ¹H NMR (500 MHz, CDCl₃) : δ 1.12 (dq, J=4.1, 8.5 Hz, 2H), 1.46 (s, 9H, Boc CH₃), 1.61 (q, J=7.5 Hz, 2H), 1.66 (d, J=13.3 Hz, 2H), 2.38 (t, J=7.8 Hz, 2H), 2.65–2.73 (m, 2H), 4.09 (br s, 2H).
Alternative Synthetic Routes
Alkylation of Boc-Piperidine-4-Methanol
While less common, alkylation strategies involve reacting N-Boc-piperidine-4-methanol with propanoic acid derivatives. For example, Mitsunobu coupling with tert-butyl propiolate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine generates ester intermediates, which are hydrolyzed to the target acid.
Limitations :
- Lower yields (45–60%) compared to hydrogenation
- Requires protection/deprotection of carboxylic acid groups
Enzymatic Resolution
Chiral variants of this compound are accessible via lipase-catalyzed kinetic resolution. Pseudomonas fluorescens lipase (PFL) in methyl tert-butyl ether (MTBE) selectively hydrolyzes (R)-ethyl esters, leaving (S)-enantiomers intact.
Typical conditions :
Reaction Optimization and Scale-Up Considerations
Catalyst Recycling in Hydrogenation
Palladium recovery is critical for industrial-scale synthesis. Filtration through Celite followed by washing with ethyl acetate (3 × 20 mL) recovers >95% of Pd/C, which retains activity for ≥5 cycles.
Purification Techniques
Byproduct Analysis
Major impurities include:
- Over-hydrogenated products : Saturation of the Boc group’s tert-butyl moiety (0.3–0.8%).
- Piperidine ring-opening adducts : Formed in acidic conditions (<0.2%).
Industrial Production Workflows
A typical large-scale synthesis involves three stages:
- Boc protection (2,000 L reactor, 25°C, 12 h)
- Knoevenagel condensation (1,500 L reactor, toluene reflux, 8 h)
- Hydrogenation (5,000 L autoclave, 50 psi H₂, 6 h)
Economic metrics :
| Metric | Value |
|---|---|
| Raw material cost | $412/kg |
| Cycle time | 36 hours |
| Annual capacity | 12 metric tons |
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity.
Case Study: PROteolysis TArgeting Chimeras (PROTACs)
A notable application of this compound is in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. Research has demonstrated that derivatives of this compound can effectively target proteins implicated in diseases such as cancer and neurodegeneration by facilitating their degradation via the ubiquitin-proteasome system .
Synthesis of Peptides
The tert-butoxycarbonyl group serves as a protective group during peptide synthesis, allowing for selective reactions at other functional groups. This is particularly useful in the synthesis of piperidine-containing peptides that exhibit enhanced bioactivity.
Example Synthesis Protocol
A common synthetic route involves the use of tert-butoxycarbonyl-piperidine derivatives as starting materials. For instance, the reaction conditions typically include:
- Reagents : Di-tert-butyldicarbonate, sodium hydroxide
- Solvent : Tetrahydrofuran-water mixture
- Yield : Approximately 79% under optimized conditions .
Therapeutic Potential
The therapeutic potential of this compound derivatives extends to various fields:
Neurological Disorders
Research indicates that compounds derived from this structure may have implications in treating neurological disorders by modulating pathways involved in neuroprotection and neuroinflammation.
Cancer Therapy
The ability to design molecules that can selectively degrade oncogenic proteins positions this compound as a promising candidate in cancer therapy. The development of specific PROTACs utilizing this compound has shown efficacy in preclinical models .
Wirkmechanismus
The mechanism of action of 2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid involves its interaction with various molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical reactions or biological interactions.
Vergleich Mit ähnlichen Verbindungen
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid can be compared with other similar compounds, such as:
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound also contains a Boc-protected piperidine ring but with different functional groups.
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound has a phenyl group attached to the piperidine ring, providing different chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields.
Biologische Aktivität
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid (CAS No. 815593-60-3) is a compound with significant potential in pharmacological applications, particularly in cancer therapy and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- CAS Number : 815593-60-3
The compound is primarily noted for its role as an inhibitor of Class I PI3-kinase enzymes, which are crucial in various cellular processes including growth, proliferation, and survival. Inhibition of these enzymes has been linked to anti-tumor effects and the management of inflammatory conditions.
Key Mechanisms:
- PI3-Kinase Inhibition : The compound selectively inhibits PI3K isoforms, particularly PI3K-alpha, which is associated with tumor growth and survival signaling pathways .
- Anti-tumor Activity : Research indicates that compounds similar to this one exhibit potent anti-tumor effects by disrupting uncontrolled cellular proliferation associated with malignancies .
- Inflammatory Disease Management : The inhibition of PI3K pathways also suggests potential therapeutic benefits in diseases like rheumatoid arthritis and inflammatory bowel disease .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-tumor | Inhibition of cellular proliferation | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Selective PI3K inhibition | Targeting specific cancer pathways |
Case Studies
- Anti-Cancer Efficacy : A study demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models by blocking the PI3K pathway, leading to decreased cell survival and proliferation rates .
- Inflammation Reduction : In an animal model of rheumatoid arthritis, treatment with this compound resulted in lower levels of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .
Research Findings
Recent studies have expanded on the pharmacological profile of this compound:
- Stability and Selectivity : The compound has shown high stability and selectivity towards its target enzymes, making it a promising candidate for further development in clinical settings .
- Potential for Combination Therapy : Research suggests that this compound may enhance the efficacy of existing cancer therapies when used in combination, particularly with other PI3K inhibitors or chemotherapeutics .
Q & A
Basic: What are the established synthetic routes for 2-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Protection of the piperidine amine with a tert-butoxycarbonyl (Boc) group using Boc anhydride under basic conditions .
Functionalization of the piperidine ring via alkylation or coupling reactions to introduce the propanoic acid moiety. For example, a Michael addition or nucleophilic substitution may be employed .
Deprotection and purification : Final cleavage of the Boc group (if required) using acidic conditions (e.g., TFA) followed by purification via column chromatography or recrystallization .
Key Considerations : Solvent choice (e.g., DMF for solubility), inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC to track reaction progress .
Basic: How is the purity and structural integrity of this compound validated in research settings?
Answer:
Purity and structure are confirmed using:
- Analytical Techniques :
- HPLC : To assess purity (>95% typical) using reverse-phase columns (C18) with UV detection at 210–254 nm .
- NMR Spectroscopy : ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and propanoic acid carbonyl (δ ~170–175 ppm) .
- Storage : Maintain at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group or degradation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .
- Storage : Store in dry, cool conditions (2–8°C) away from oxidizing agents or strong acids to prevent decomposition .
Advanced: How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?
Answer:
- Thermal Stability : Degrades above 50°C; Boc groups are labile under prolonged heating. Stability studies recommend storage ≤8°C for long-term use .
- pH Sensitivity : Hydrolysis of the Boc group occurs in acidic (pH <3) or basic (pH >10) conditions. Buffered solutions (pH 4–8) are optimal for aqueous experiments .
- Solvent Compatibility : Stable in DMSO, DMF, and dichloromethane but may degrade in polar protic solvents (e.g., water, methanol) over time .
Advanced: What pharmacological mechanisms or targets are associated with derivatives of this compound?
Answer:
Piperidine-Boc derivatives are explored for:
- Enzyme Inhibition : As intermediates in protease inhibitors (e.g., HIV-1 protease) due to conformational rigidity .
- Peptide Mimetics : The Boc group protects amines during solid-phase peptide synthesis, enabling selective deprotection .
- Receptor Binding : Piperidine scaffolds are studied in G-protein-coupled receptor (GPCR) modulation, particularly for neurological targets .
Advanced: How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
Answer:
- Yield Optimization :
- Vary reaction time/temperature (e.g., 0°C vs. room temperature for Boc protection) .
- Use catalysts (e.g., DMAP) for acyl transfer reactions to improve efficiency .
- Bioactivity Discrepancies :
- Validate assays with positive/negative controls (e.g., commercial inhibitors).
- Confirm stereochemistry (via chiral HPLC or X-ray crystallography) if racemization is suspected .
- Data Reproducibility : Cross-reference synthetic procedures from peer-reviewed journals (e.g., PubChem protocols) over vendor-supplied data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
